N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 897620-29-0
VCID: VC5129707
InChI: InChI=1S/C21H29N5O4S/c1-23(2)18-6-4-17(5-7-18)21(25-14-12-24(3)13-15-25)16-22-31(29,30)20-10-8-19(9-11-20)26(27)28/h4-11,21-22H,12-16H2,1-3H3
SMILES: CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Molecular Formula: C21H29N5O4S
Molecular Weight: 447.55

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

CAS No.: 897620-29-0

Cat. No.: VC5129707

Molecular Formula: C21H29N5O4S

Molecular Weight: 447.55

* For research use only. Not for human or veterinary use.

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide - 897620-29-0

Specification

CAS No. 897620-29-0
Molecular Formula C21H29N5O4S
Molecular Weight 447.55
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C21H29N5O4S/c1-23(2)18-6-4-17(5-7-18)21(25-14-12-24(3)13-15-25)16-22-31(29,30)20-10-8-19(9-11-20)26(27)28/h4-11,21-22H,12-16H2,1-3H3
Standard InChI Key PUJRYMNZERRTED-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C

Introduction

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound featuring a sulfonamide group, which is a key functional group in many pharmaceuticals due to its ability to interact with biological molecules. This compound combines a dimethylamino group, a piperazine ring, and a nitrobenzenesulfonamide moiety, suggesting diverse pharmacological applications.

Synthesis

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide would likely involve multiple steps, similar to other sulfonamide derivatives:

  • Formation of the Intermediate: The initial step might involve the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under acidic conditions to form an intermediate Schiff base.

  • Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

  • Sulfonation: The final step involves the reaction of the amine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Biological Activity

  • Enzyme Inhibition: Sulfonamides can inhibit specific enzymes involved in metabolic pathways.

  • Receptor Modulation: They can bind to certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar compounds, such as N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzene-1-sulfonamide, have been studied for their biological activities and synthesis methods. These compounds feature a sulfonamide group and exhibit diverse pharmacological applications due to their ability to interact with biological molecules.

Data Table for Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzene-1-sulfonamideC22H30N4O3426.6946244-65-1
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamideC23H30N6O4454.5900006-28-2
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamideC22H31N5O3413.5899729-75-0

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